molecular formula C10H20N2O B13210140 3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol

3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol

Cat. No.: B13210140
M. Wt: 184.28 g/mol
InChI Key: JYRUUKXSUZUTSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol is a chemical compound with a unique structure that includes a cyclopropyl group, a piperidine ring, and an aminomethyl group

Preparation Methods

The synthesis of 3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the aminomethyl group: This step often involves the reaction of a suitable precursor with formaldehyde and a primary amine.

    Construction of the piperidine ring: This can be done through a cyclization reaction involving a suitable linear precursor.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.

    Biology: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.

    Industry: The compound is explored for its use in the synthesis of complex organic molecules and as a building block in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol involves its interaction with specific molecular targets. It may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol can be compared with similar compounds such as:

    3-[1-(Aminomethyl)cyclopropyl]-1-ethylpyrrolidin-3-ol:

    3-[1-(Aminomethyl)cyclopropyl]pyrrolidin-3-ol: This compound lacks the piperidine ring, which may affect its biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

3-[1-(aminomethyl)cyclopropyl]-1-methylpiperidin-3-ol

InChI

InChI=1S/C10H20N2O/c1-12-6-2-3-10(13,8-12)9(7-11)4-5-9/h13H,2-8,11H2,1H3

InChI Key

JYRUUKXSUZUTSB-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(C1)(C2(CC2)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.